![molecular formula C16H16N2O2 B1299923 3-{[(Furan-2-ylmethyl)-amino]-methyl}-8-methyl-1H-quinolin-2-one CAS No. 462067-33-0](/img/structure/B1299923.png)

3-{[(Furan-2-ylmethyl)-amino]-methyl}-8-methyl-1H-quinolin-2-one

Overview

Description

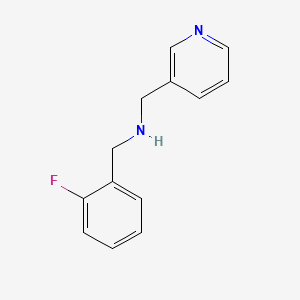

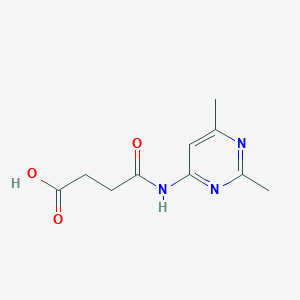

The compound "3-{[(Furan-2-ylmethyl)-amino]-methyl}-8-methyl-1H-quinolin-2-one" is a structurally complex molecule that incorporates a quinolin-2-one core substituted with a furan moiety. This type of compound is of interest due to its potential biological activity and the presence of both quinoline and furan rings, which are common in pharmacologically active compounds .

Synthesis Analysis

The synthesis of quinolin-2-one derivatives can be achieved through various methods. For instance, furan-2-carbaldehydes have been used as C1 building blocks in the synthesis of bioactive quinazolin-4(3H)-ones through a ligand-free photocatalytic C–C bond cleavage, which could potentially be adapted for the synthesis of related quinolin-2-one compounds . Additionally, 3-trifluoroacetyl-quinolin-2(1H)-ones have been utilized as intermediates in Passerini- and Ugi-type reactions, which might offer a pathway to introduce the furan-2-ylmethyl-amino moiety into the quinolin-2-one framework . Moreover, furo[3,2-c]quinolin-4(5H)-ones have been synthesized via a regioselective [2+3] photoaddition, which could be relevant for the furan incorporation step .

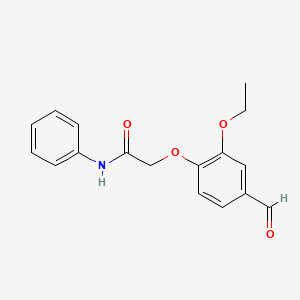

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of heterocyclic rings that can influence the molecule's electronic properties and conformation. The quinolin-2-one core is a stable structure that can engage in hydrogen bonding and π-π interactions, which are important for binding to biological targets . The furan ring is an oxygen-containing heterocycle that can contribute to the molecule's reactivity and potential for interaction with enzymes or receptors.

Chemical Reactions Analysis

Quinolin-2-one derivatives can participate in various chemical reactions. The presence of the amino group in the furan-2-ylmethyl-amino moiety could allow for further functionalization or act as a nucleophile in subsequent reactions. The quinolin-2-one core itself can undergo nucleophilic substitution reactions, which could be utilized to introduce additional substituents or to modify the molecule for better biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of both electron-rich (furan) and electron-deficient (quinolin-2-one) regions within the molecule can affect its solubility, stability, and reactivity. These properties are crucial for the compound's behavior in biological systems and its overall pharmacokinetic profile. The introduction of a methyl group at the 8-position of the quinolin-2-one core could potentially increase lipophilicity, which in turn might affect the compound's ability to cross cell membranes .

Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis Techniques : Research on quinoline derivatives, including compounds structurally similar to "3-{[(Furan-2-ylmethyl)-amino]-methyl}-8-methyl-1H-quinolin-2-one", has focused on innovative synthesis methods. One example involves the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline through a sequence involving coupling, oxidation, and electrophilic substitution reactions. This showcases the versatility of quinoline derivatives in chemical synthesis and their potential as intermediates for further chemical transformations (El’chaninov & Aleksandrov, 2017).

Applications in Material Science

- Fluorescence Applications : Studies on rhenium tricarbonyl core complexes with quinoline derivatives highlight the potential of these compounds in fluorescence applications. These complexes exhibit specific coordination geometries and have been characterized for their luminescent properties, suggesting their utility in materials science and as fluorescent markers (Wei et al., 2006).

Photobiological Studies

- Antioxidant Activity : Coumarin-fused quinoline derivatives have been synthesized and evaluated for their ability to quench radicals and inhibit DNA oxidation. This research indicates the potential of furan-2-ylmethyl-amino substituted quinolines in developing antioxidants, highlighting their capacity to trap radicals and protect against DNA damage (Xi & Liu, 2015).

Antimicrobial and Antitubercular Activity

- Antimicrobial Properties : Pyrazolo[3,4-d]pyrimidine derivatives, structurally related to the target compound, have been investigated for their antibacterial and antifungal activities. These studies provide insights into the potential of quinoline derivatives in developing new antimicrobial agents, highlighting their significance in addressing drug-resistant infections (Holla et al., 2006).

Future Directions

The potential applications of this compound would depend on its physical, chemical, and biological properties. It could be of interest in various fields, including medicinal chemistry, materials science, and synthetic organic chemistry. Further studies would be needed to explore these possibilities .

properties

IUPAC Name |

3-[(furan-2-ylmethylamino)methyl]-8-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-11-4-2-5-12-8-13(16(19)18-15(11)12)9-17-10-14-6-3-7-20-14/h2-8,17H,9-10H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJGHJAIHHKBOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=O)N2)CNCC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301182466 | |

| Record name | 3-[[(2-Furanylmethyl)amino]methyl]-8-methyl-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301182466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(Furan-2-ylmethyl)-amino]-methyl}-8-methyl-1H-quinolin-2-one | |

CAS RN |

462067-33-0 | |

| Record name | 3-[[(2-Furanylmethyl)amino]methyl]-8-methyl-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462067-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[(2-Furanylmethyl)amino]methyl]-8-methyl-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301182466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1299840.png)

![1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B1299846.png)

![5-Isopropyl-7-trifluoromethyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299859.png)